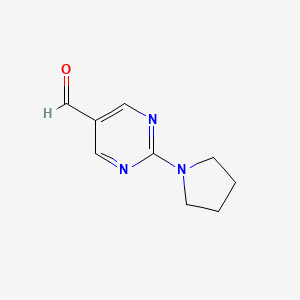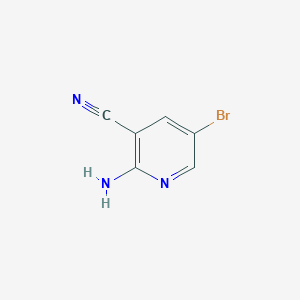
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Overview
Description
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound that is part of a broader class of pyrrole and pyrimidine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound itself is not explicitly detailed in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of pyrrole and pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 1-vinylpyrrole-benzimidazole ensembles from 1-vinyl-1H-pyrrole-2-carbaldehydes and o-phenylenediamine is reported to proceed via condensation reactions, with the possibility of isolating intermediate Schiff bases . Similarly, pyrrole-2-carbaldehyde derivatives can be synthesized from aryl methyl ketones, arylamines, and acetoacetate esters through oxidative annulation and direct Csp3-H to C=O oxidation, indicating that the aldehyde oxygen atom originates from molecular oxygen . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as pyrido[2,3-d]pyrimidines, has been studied through cyclocondensation reactions . Additionally, the crystal and molecular structures of pyridine-2-carbaldehyde-imine ligands and their complexes have been elucidated using X-ray diffraction techniques . These studies provide valuable information on the bonding patterns, electron delocalization, and overall geometry that could be expected for this compound.
Chemical Reactions Analysis
The reactivity of pyrrole-2-carbaldehyde and its derivatives has been explored in various contexts. For example, pyrido[2,3-d]pyrimidines have been synthesized from aminopyrimidinecarbaldehydes through condensation with carbonitriles, ketones, and polyfunctional carbonyl compounds . The radiationless decay processes of pyrrole-2-carbaldehyde have also been investigated, revealing potential photoprocesses upon UV excitation . These studies suggest that this compound may undergo similar reactions and photophysical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole and pyrimidine derivatives can be inferred from the literature. For instance, the synthesized 1-vinylpyrrole-benzimidazoles exhibit intense fluorescence, which is a valuable property for applications in materials science . The solubility of related compounds, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, has been improved through synthetic modifications, indicating that solubility can be a tunable property . Additionally, the complexation behavior of pyridinecarbaldehyde derivatives with metals such as cadmium has been studied, which could be relevant for the coordination chemistry of this compound .
Scientific Research Applications
Synthesis and Reactivity in Chemical Studies
A study by Zinchenko et al. (2018) investigated the interaction of a similar compound, 4,6-dichloropyrimidine-5-carbaldehyde, with glycine esters. This research explored the synthesis of N-(5-formylpyrimidin-4-yl)glycinate derivatives and cyclization products, including pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The study demonstrated how varying reaction conditions could lead to different derivatives and emphasized the potential for creating biologically active compounds from these reactions (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Applications in DNA Research
Ghosh et al. (2021) focused on pyrrole-2-carbaldehyde, a component of an unnatural DNA base, and its stability upon UV-visible light irradiation. The study highlighted how understanding the excited-state properties and photoprocesses of such bases can contribute to the development of stable, unnatural base pairs in DNA research. This is particularly relevant for expanding the genetic alphabet and designing novel DNA structures (Ghosh, Ghosh, & Ghosh, 2021).
Complex Formation in Inorganic Chemistry
Purkait et al. (2016) investigated the reactions of pyridine-2-carbaldehyde with aminoalcohols in the presence of CdIIX2. This research is notable for its exploration of complex formation involving Schiff-base ligands and cyclized ligands, revealing diverse structural forms. The study's findings can be applied to understanding the influence of different ligands on reactivity and complex formation in inorganic chemistry (Purkait, Chakraborty, Bauzá, Frontera, Massera, & Das, 2016).
Pharmaceutical Research
Wang et al. (2017) described the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound similar to 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde. The study emphasized the importance of such compounds as intermediates in the development of small molecule anticancer drugs. This work represents a significant contribution to pharmaceutical research, particularly in drug synthesis and the search for new anticancer agents (Wang, Tu, Han, & Guo, 2017).
Safety and Hazards
Future Directions
The future directions for “2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . This could involve the design of new molecules based on the pyrrolidine scaffold, with different biological profiles .
Mechanism of Action
Target of Action
This compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . Therefore, it’s plausible that it may interact with a variety of biological targets.
Mode of Action
The presence of the pyrrolidine ring in its structure suggests that it might interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pyrimidine-based enzymes, potentially inhibiting or activating their functions . These interactions can lead to changes in metabolic pathways and cellular processes, making this compound a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Over time, it may degrade into other products, potentially altering its effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, making it essential to monitor its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in pyrimidine metabolism, leading to changes in the levels of pyrimidine metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity . It may interact with transporters or binding proteins, influencing its localization and accumulation. Understanding these interactions is important for determining the compound’s bioavailability and effectiveness in biochemical research.
Subcellular Localization
This compound’s subcellular localization affects its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding how the compound exerts its effects within cells.
properties
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMKROLYLRRJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640469 | |
| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937796-10-6 | |
| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)
![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)




